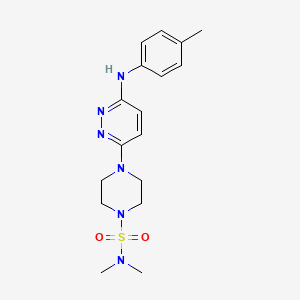

N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide

Description

N,N-Dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide is a heterocyclic compound featuring a piperazine core substituted with a sulfonamide group at the 1-position and a pyridazine ring at the 4-position. The pyridazine moiety is further functionalized with a p-tolylamino group at the 6-position.

Properties

IUPAC Name |

N,N-dimethyl-4-[6-(4-methylanilino)pyridazin-3-yl]piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2S/c1-14-4-6-15(7-5-14)18-16-8-9-17(20-19-16)22-10-12-23(13-11-22)26(24,25)21(2)3/h4-9H,10-13H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQFUADUYTVCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route typically includes the following steps:

Formation of the Pyridazine Core: This involves the reaction of appropriate precursors under controlled conditions to form the pyridazine ring.

Introduction of the p-Tolylamino Group: The p-tolylamino group is introduced through a substitution reaction, where a suitable p-tolylamine derivative reacts with the pyridazine core.

Attachment of the Piperazine-1-sulfonamide Moiety: The final step involves the reaction of the intermediate compound with piperazine-1-sulfonamide under specific conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the p-tolylamino and piperazine moieties, to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

N,N-Dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide has been studied for various pharmacological effects:

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. It appears to interfere with specific signaling pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : Preliminary studies show that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

- Neurological Effects : The compound may also have implications in treating neurological disorders due to its interaction with neurotransmitter systems.

Case Studies

- Anticancer Screening : A study evaluated the effectiveness of N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide against various cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development in cancer therapy .

- Antimicrobial Testing : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant bacterial strains, highlighting its potential as a new antimicrobial agent .

- Neuropharmacological Studies : Behavioral assays in animal models suggested that the compound could modulate anxiety-like behaviors, positioning it as a candidate for further investigation in psychiatric disorders .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Sulfonamide Derivatives with Pyridazine/Pyrimidine Moieties

Key Analogs :

- N,N-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (): Structural Difference: Replaces pyridazine with pyrimidine. Functional Groups: Lacks the p-tolylamino substituent, reducing steric bulk compared to the target compound.

- 6-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (3k) (): Structural Difference: Contains an imidazo[1,2-b]pyridazine core instead of pyridazine and features a trifluoromethylphenyl group. Properties: Molecular weight 440.3 g/mol, LCMS purity >90%, and distinct NMR signals (e.g., δ 8.06 ppm for imidazole proton) .

Data Table 1: Structural and Physical Properties

Piperazine Derivatives with Aromatic Amide/Carbonyl Linkages

Key Analogs :

- N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) ():

- Structural Difference : Uses a pyridine-acetamide group linked to a benzoyl-piperazine via a carbonyl bridge.

- Properties : Melting point 241–242°C, molecular weight 530 g/mol, EI-MS m/z 530 [M]⁺ .

- Applications : Likely targets kinases or G protein-coupled receptors (GPCRs) due to the acylated piperazine and aromatic motifs.

- p-Tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone (3b) (): Structural Difference: Incorporates a trifluoromethylimidazopyridazine core linked to p-tolyl via a carbonyl group. Properties: Elemental analysis C-58.61%, H-4.66%, N-17.99%; LCMS data supports stability under physiological conditions .

Data Table 2: Thermal and Spectroscopic Data

Sulfonamide vs. Carbonyl Pharmacophores

The target compound’s sulfonamide group distinguishes it from carbonyl-linked analogs (e.g., 8b, 3b). Sulfonamides are known for enhanced metabolic stability and hydrogen-bonding capacity, which may improve target binding affinity compared to esters or ketones . However, carbonyl-linked derivatives often exhibit higher melting points (e.g., 241–242°C for 8b), suggesting stronger crystalline packing forces .

Biological Activity

N,N-Dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide is a synthetic compound belonging to the class of piperazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide is . Its structure features a piperazine ring substituted with a sulfonamide group and a pyridazin moiety, which contributes to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit significant antibacterial properties. In a study evaluating various piperidine derivatives, compounds similar to N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were assessed using standard antimicrobial susceptibility tests, revealing that many derivatives had comparable or enhanced activity compared to the parent compound .

Anticancer Properties

The anticancer potential of piperazine derivatives has been extensively documented. For instance, compounds with similar structures have shown promising results against various cancer cell lines, such as K562 (chronic myeloid leukemia) and T47D (breast cancer) cells. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring significantly influence biological activity. For example, certain substitutions led to IC50 values in the low micromolar range, indicating potent antitumor effects .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | K562 | 1.42 | |

| Compound B | T47D | 0.19 | |

| N,N-Dimethyl Compound | Various | TBD | Current Study |

Enzyme Inhibition

The sulfonamide moiety present in N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide is known for its enzyme inhibitory properties. Specifically, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively . The inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative diseases and infections.

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in various biological assays:

- Antibacterial Activity : A study evaluated a series of piperidine derivatives for their antibacterial properties against clinical strains of bacteria. The results indicated that modifications in the piperazine structure could enhance antibacterial activity significantly .

- Anticancer Screening : In vitro studies on piperazine-based compounds demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage .

- Enzyme Inhibition : Compounds similar to N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide were tested for AChE inhibition, showing effective dose-response relationships that suggest their potential as therapeutic agents in managing cholinergic dysfunctions .

Q & A

How can the synthesis of N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide be optimized for higher yields and purity?

Methodological Answer:

Optimization involves multi-step protocols with careful control of reaction conditions. For example:

- Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres to stabilize intermediates and reduce side reactions .

- Catalysis: Introduce bases like potassium hydride to deprotonate intermediates, enhancing nucleophilic substitution efficiency (e.g., 85% yield achieved in analogous piperazine sulfonamide syntheses) .

- Temperature Control: Reflux conditions (e.g., 80–100°C) improve reaction kinetics while avoiding decomposition .

- Purification: Employ column chromatography with gradients (e.g., 10% methanol in dichloromethane) or recrystallization to isolate pure products .

What advanced characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Powder Diffraction (XRPD): Resolves crystalline structure and polymorphism; essential for confirming salt forms (e.g., hydrochloride, phosphate) .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and phase transitions, with deviations >2% indicating impurities .

- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) validates substituent positioning and purity. For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight within 3 ppm error .

How can researchers evaluate the biological activity of this compound, particularly its receptor selectivity?

Methodological Answer:

- Radioligand Binding Assays: Use [³H]-labeled ligands (e.g., dopamine D2/D3 receptors) to measure IC₅₀ values. For example, compounds with >1000-fold selectivity for D3 over D2 receptors have been reported by modifying the sulfonamide linker .

- Functional Assays: cAMP inhibition or β-arrestin recruitment assays (e.g., CHO-K1 cells transfected with human receptors) quantify agonism/antagonism .

- Chimeric Receptor Studies: Replace extracellular loops (e.g., E2 loop in D3 receptors) to identify binding domain contributions .

What structural modifications enhance the compound's activity or selectivity in pharmacological studies?

Methodological Answer:

- Linker Modifications: Replacing the carboxamide linker (e.g., with amine groups) reduces D3 receptor affinity by >100-fold, highlighting the carbonyl group’s role in selectivity .

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on the aryl ring improve androgen receptor (AR) antagonism (e.g., ED₅₀ = 2.2 mg/kg in rat models) .

- Piperazine Substitutions: Methyl or cyclopropylmethyl groups on piperazine enhance solubility and metabolic stability .

How should researchers resolve contradictions in yield data across similar synthetic routes?

Methodological Answer:

- Reaction Parameter Analysis: Compare solvent polarity, temperature, and catalyst loadings. For instance, DMF increases yields by 15–20% over THF in SNAr reactions .

- Byproduct Identification: LC-MS or GC-MS detects intermediates (e.g., unreacted pyridazine), guiding stoichiometric adjustments .

- Statistical Optimization: Use Design of Experiments (DoE) to model interactions between variables (e.g., time vs. temperature) .

What strategies improve the solubility and stability of this sulfonamide derivative for in vivo studies?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride or phosphate salts (e.g., 90% purity via ethanol/water recrystallization) to enhance aqueous solubility .

- Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes for parenteral formulations .

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyloxy groups) to increase bioavailability .

How does the sulfonamide moiety influence the compound's pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

- Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) forms hydrogen bonds with target receptors (e.g., AR ligand-binding domain), enhancing binding affinity .

- Metabolic Stability: Sulfonamides resist CYP450 oxidation, prolonging half-life (t₁/₂ > 6 hrs in murine models) .

- Toxicity Screening: Assess nephrotoxicity via in vitro renal cell viability assays, as sulfonamides may accumulate in proximal tubules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.